Superior In Vitro Potency vs. Torcetrapib: BMS-795311 Inhibits CETP with an IC50 of 3.8-4 nM Compared to Torcetrapib's 37 nM
In an enzyme-based scintillation proximity assay (SPA), BMS-795311 inhibits CETP with an IC50 of 3.8 nM [1]. Under comparable assay conditions, the first-generation inhibitor torcetrapib exhibits an IC50 of 37 nM [2]. This represents an approximate 10-fold greater potency for BMS-795311 in this cell-free enzymatic context.
| Evidence Dimension | In vitro CETP inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3.8 nM (reported range: 3.8 - 4 nM) |
| Comparator Or Baseline | Torcetrapib: IC50 = 37 nM |
| Quantified Difference | BMS-795311 is ~9.7-fold more potent |
| Conditions | Enzyme-based scintillation proximity assay (SPA) with recombinant CETP |
Why This Matters
Higher in vitro potency suggests a lower compound concentration may be required to achieve target engagement, potentially reducing off-target interactions in cellular and in vivo systems.
- [1] Qiao JX, Wang TC, Adam LP, Chen AY, Taylor DS, Yang RZ, et al. Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311). J Med Chem. 2015;58(22):9010-26. View Source
- [2] AmBeed. CETP inhibitor product comparison: Torcetrapib and BMS-795311. Product datasheet. View Source
